molecular formula C11H13ClFN B1342383 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 80120-00-9

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1342383
CAS No.: 80120-00-9
M. Wt: 213.68 g/mol
InChI Key: UCOXWJVLQNNXLY-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a fluorophenyl group attached to the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then subjected to cyclization to form the tetrahydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of the tetrahydropyridine ring.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways and influence cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)piperidine hydrochloride
  • 4-(3-Fluorophenyl)-piperidine hydrochloride
  • 3-Fluorophenylhydrazine hydrochloride

Uniqueness

4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific structural features, such as the tetrahydropyridine ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXWJVLQNNXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607827
Record name 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-00-9
Record name 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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